BenchChemオンラインストアへようこそ!

2-(3-Phenyloxetan-3-yl)acetaldehyde

Physicochemical property optimization Drug-like property profiling Polarity enhancement

2-(3-Phenyloxetan-3-yl)acetaldehyde (CAS 1305207-77-5) is a 3,3-disubstituted oxetane derivative bearing a phenyl group and an acetaldehyde side chain (molecular formula C₁₁H₁₂O₂, MW 176.21 g/mol, LogP 1.54, PSA 26.30 Ų). The compound belongs to the class of oxetane-containing building blocks that have gained prominence in medicinal chemistry for their ability to modulate key drug-like properties—aqueous solubility, lipophilicity (LogD), metabolic stability, and conformational preference—without substantially increasing molecular weight.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1305207-77-5
Cat. No. B11911256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenyloxetan-3-yl)acetaldehyde
CAS1305207-77-5
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(CO1)(CC=O)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c12-7-6-11(8-13-9-11)10-4-2-1-3-5-10/h1-5,7H,6,8-9H2
InChIKeyTZGRXDGQGRVZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Phenyloxetan-3-yl)acetaldehyde (CAS 1305207-77-5): A 3,3-Disubstituted Oxetane-Aldehyde Building Block for Physicochemical Property Optimization in Drug Discovery


2-(3-Phenyloxetan-3-yl)acetaldehyde (CAS 1305207-77-5) is a 3,3-disubstituted oxetane derivative bearing a phenyl group and an acetaldehyde side chain (molecular formula C₁₁H₁₂O₂, MW 176.21 g/mol, LogP 1.54, PSA 26.30 Ų) . The compound belongs to the class of oxetane-containing building blocks that have gained prominence in medicinal chemistry for their ability to modulate key drug-like properties—aqueous solubility, lipophilicity (LogD), metabolic stability, and conformational preference—without substantially increasing molecular weight [1]. The 3,3-disubstitution pattern is particularly significant: it confers enhanced ring stability against acid-catalyzed ring-opening compared to mono- or unsubstituted oxetanes, while the aldehyde functionality provides a versatile synthetic handle for downstream derivatization via reductive amination, Grignard addition, or Wittig olefination [2].

Why Generic Oxetane or Aldehyde Building Blocks Cannot Substitute for 2-(3-Phenyloxetan-3-yl)acetaldehyde in Property-Driven Molecular Design


Generic substitution of 2-(3-phenyloxetan-3-yl)acetaldehyde with simpler oxetane-aldehydes (e.g., 2-(oxetan-3-yl)acetaldehyde, CAS 928758-00-3) or non-oxetane phenylacetaldehydes (e.g., phenylacetaldehyde, CAS 122-78-1) fails because this compound uniquely integrates three critical design elements into a single, low-molecular-weight scaffold: the 3-phenyl substituent, the 3,3-disubstitution pattern, and the reactive aldehyde handle. The absence of the 3-phenyl group in 2-(oxetan-3-yl)acetaldehyde eliminates the aromatic interactions essential for target binding in medicinal chemistry programs, while phenylacetaldehyde (LogP ~1.43–1.80, PSA 17.07 Ų) lacks the polarity-enhancing oxetane ring that can increase aqueous solubility by 4- to >4000-fold when replacing gem-dimethyl groups and can reduce LogD by up to 0.81 units relative to carbon-linked analogs [1][2]. Mono-substituted or 2-substituted oxetanes are substantially more susceptible to acid-catalyzed ring-opening than the 3,3-disubstituted architecture, making the specific substitution pattern of this compound critical for chemical stability during multi-step synthesis [3].

Quantitative Differentiation Evidence for 2-(3-Phenyloxetan-3-yl)acetaldehyde Versus Closest Analogs and Alternatives


Polar Surface Area Advantage of 2-(3-Phenyloxetan-3-yl)acetaldehyde Over Phenylacetaldehyde for Aqueous Solubility and Permeability Optimization

2-(3-Phenyloxetan-3-yl)acetaldehyde exhibits a topological polar surface area (TPSA) of 26.30 Ų, representing a 54% increase over the TPSA of 17.07 Ų for the structurally analogous but oxetane-lacking phenylacetaldehyde (CAS 122-78-1) . This increase in polarity is conferred by the oxetane ring oxygen, which serves as an additional hydrogen bond acceptor. The higher PSA is expected to translate into improved aqueous solubility, as demonstrated in systematic oxetane vs. gem-dimethyl matched pair studies where oxetane introduction increased aqueous solubility by a factor of 4 to >4000 across diverse chemotypes [1]. The LogP values for the two compounds are comparable (1.54 for the target compound vs. ~1.43–1.80 for phenylacetaldehyde), indicating that the oxetane ring enhances polarity without drastically altering lipophilicity—a desirable profile for maintaining membrane permeability while improving solubility.

Physicochemical property optimization Drug-like property profiling Polarity enhancement

Acid Stability Superiority Conferred by the 3,3-Disubstitution Pattern of 2-(3-Phenyloxetan-3-yl)acetaldehyde Relative to Mono-Substituted and Unsubstituted Oxetane Congeners

The 3,3-disubstitution pattern of 2-(3-phenyloxetan-3-yl)acetaldehyde provides a critical stability advantage over 2-substituted or unsubstituted oxetane analogs. In a systematic oxetane stability profiling study encompassing over 40 transformations under acidic and basic conditions, 3,3-disubstituted oxetanes demonstrated ring-intact tolerance across a broad pH range, whereas 2-substituted oxetanes (bearing electron-donating groups) were identified as significantly more susceptible to acid-catalyzed ring-opening [1][2]. The steric blocking of the C–O σ* antibonding orbital by the two substituents at the 3-position was mechanistically established as the origin of this enhanced stability [2]. In contrast, 2-(oxetan-3-yl)acetaldehyde (CAS 928758-00-3), lacking the 3-phenyl substituent, and 2-(3-methyloxetan-3-yl)acetaldehyde (CAS 1219088-56-8), bearing a smaller methyl group, offer reduced steric shielding of the oxetane ring, making them less suitable for synthetic sequences involving acidic conditions.

Chemical stability Synthetic accessibility Oxetane ring integrity

Lipophilicity (LogD) Reduction Achievable by the Oxetane Motif in 2-(3-Phenyloxetan-3-yl)acetaldehyde Relative to Carbon-Linked Analogues

In a matched molecular pair analysis of 3,3-diaryloxetanes vs. carbon-linked analogues (methylene, gem-dimethyl, and cyclobutyl linkers), oxetane-containing compounds exhibited an average measured logD (elogD) decrease of 0.81 units at pH 7.4 relative to the carbon-linked counterparts [1]. This lipophilicity reduction is attributed to the inherent polarity of the oxetane oxygen. In a landmark study by Wuitschik et al., replacement of a gem-dimethyl group with an oxetane in a model compound reduced lipophilicity by ΔLogD = -0.7 units while simultaneously decreasing intrinsic clearance in human liver microsomes from >300 μL/min/mg to <10 μL/min/mg . While these are class-level benchmarks derived from structurally related oxetane systems rather than the exact target compound, they establish the quantitative framework for the magnitude of LogD reduction 2-(3-phenyloxetan-3-yl)acetaldehyde can deliver when used as a bioisosteric replacement for gem-dimethyl or methylene linkers in lead optimization.

Lipophilicity modulation LogD optimization Bioisostere design

Drug Discovery Validation Through GLP-1 Receptor Agonist Program Employing the 3-Phenyloxetane Scaffold

The 3-phenyloxetane scaffold—the core structural motif of 2-(3-phenyloxetan-3-yl)acetaldehyde—has been successfully employed in a drug discovery program targeting the glucagon-like peptide-1 receptor (GLP1R). Compound 14 (DD202-114), a 3-phenyloxetane derivative, was identified as a potent and selective GLP1R agonist and selected as a preclinical candidate (PCC), demonstrating full agonistic efficacy in promoting cAMP accumulation with favorable drug-like characteristics compared to the clinical candidate Danuglipron [1]. In hGLP-1R knock-in mice, compound 14 displayed sustained pharmacological effects, effectively reducing blood glucose levels and food intake [1]. While this compound is a more elaborated derivative rather than 2-(3-phenyloxetan-3-yl)acetaldehyde itself, the 3-phenyloxetane core was critical to overcoming hERG inhibition liabilities that plagued earlier GLP1R agonist series, establishing the scaffold's value in addressing cardiovascular safety concerns [1].

GLP-1 receptor agonism Type 2 diabetes Preclinical candidate selection

Crystallographic Validation of the 3-Phenyloxetane Motif in Specific Protein-Ligand Interactions via its Ethylamine Derivative

2-(3-Phenyloxetan-3-yl)ethanamine—the direct reductive amination product of 2-(3-phenyloxetan-3-yl)acetaldehyde—has been co-crystallized with the Y53F/N55A mutant of limonene-1,2-epoxide hydrolase (LEH) from Rhodococcus erythropolis, with the structure deposited as PDB ID 7XEE at 1.877 Å resolution [1][2]. The crystal structure reveals that the oxetane ring remains intact within the enzyme active site and engages in specific interactions that direct the Baldwin cyclization mode, contributing to enantioselective synthesis of chiral N- and O-heterocycles with up to 99% conversion and enantiomeric ratios up to 99:1 [2]. This structural validation demonstrates that the 3-phenyloxetane motif—directly derivable from 2-(3-phenyloxetan-3-yl)acetaldehyde—is compatible with biological environments and can serve as a defined structural element in enzyme engineering applications, in contrast to non-oxetane aromatic aldehydes that lack the conformational constraints and polarity of the oxetane ring.

Structural biology Biocatalysis Enzyme engineering

Commercially Available Purity of 2-(3-Phenyloxetan-3-yl)acetaldehyde Relative to Closest Alkyl-Substituted Oxetane-Aldehyde Analogs

2-(3-Phenyloxetan-3-yl)acetaldehyde is commercially available from multiple reputable vendors at 97% purity (LeYan, product 1125221) and 95% purity (Chemenu, catalog CM200579; Apollo Scientific, catalog OR309059) . In comparison, the structurally closest alkyl analog, 2-(3-ethyloxetan-3-yl)acetaldehyde (CAS 1219088-61-5), was reported as a light yellow oil obtained in only 26% yield over three steps with limited commercial availability data , while 2-(3-methyloxetan-3-yl)acetaldehyde (CAS 1219088-56-8) is listed at 95% purity but has a molecular weight of only 114.14 g/mol, lacking the aromatic ring for target interactions . The availability of 2-(3-phenyloxetan-3-yl)acetaldehyde at 97% purity from LeYan in multi-gram quantities (100 mg to 25 g) makes it the most synthetically accessible 3-aryl-3-oxetaneacetaldehyde building block for medicinal chemistry scale-up.

Chemical procurement Building block quality Synthetic intermediate sourcing

Procurement-Driven Application Scenarios for 2-(3-Phenyloxetan-3-yl)acetaldehyde Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring LogD Reduction Without Molecular Weight Inflation

Based on the matched molecular pair evidence showing an average elogD decrease of 0.81 units for oxetane vs. carbon-linked analogs [1] and the landmark ΔLogD = -0.7 with concomitant intrinsic clearance reduction from >300 to <10 μL/min/mg for gem-dimethyl → oxetane replacement [2], medicinal chemistry teams should procure 2-(3-phenyloxetan-3-yl)acetaldehyde when the objective is to reduce the lipophilicity of a lead series without increasing molecular weight. The aldehyde handle enables direct incorporation into the scaffold via reductive amination or Grignard addition, installing the oxetane motif as a pendant polarity-enhancing group. The 3-phenyl substituent provides an aromatic anchor for π-stacking or hydrophobic interactions that purely alkyl-substituted oxetane aldehydes cannot offer.

Fragment-Based Drug Discovery Leveraging Crystallographically Validated 3-Phenyloxetane Binding

The PDB 7XEE crystal structure (1.877 Å resolution) demonstrates that 2-(3-phenyloxetan-3-yl)ethanamine—the direct reductive amination product of 2-(3-phenyloxetan-3-yl)acetaldehyde—binds specifically to an engineered enzyme active site with the oxetane ring intact, enabling enantioselective Baldwin cyclization with up to 99% conversion and 99:1 e.r. [1]. Fragment-based drug discovery groups should procure 2-(3-phenyloxetan-3-yl)acetaldehyde as a fragment precursor, converting it to a primary amine library via reductive amination with diverse amines. The crystallographic precedent reduces the risk that the oxetane ring will degrade or fail to engage the target, and the defined binding orientation provides a structural hypothesis for fragment growing.

Development of GLP-1 Receptor or Class B GPCR Agonists Using the 3-Phenyloxetane Scaffold

The identification of compound 14 (DD202-114), a 3-phenyloxetane GLP1R agonist selected as a preclinical candidate with full cAMP agonistic efficacy, sustained glucose reduction in hGLP-1R knock-in mice, and improved hERG safety profile vs. Danuglipron [1], validates the 3-phenyloxetane scaffold for GPCR agonist programs. Procurement of 2-(3-phenyloxetan-3-yl)acetaldehyde provides the key building block for constructing the 3-phenyloxetane core, which can be elaborated through the aldehyde functionality to access diverse agonist chemotypes. The established SAR from the Huadong Medicine program reduces the lead-finding risk for teams pursuing metabolic disease targets.

Multi-Step Synthetic Sequences Requiring a Chemically Robust, Acid-Stable Oxetane Intermediate

The demonstrated tolerance of 3,3-disubstituted oxetanes across >40 transformations spanning acidic, basic, oxidative, and reductive conditions—with scalability to 1 kg [1]—positions 2-(3-phenyloxetan-3-yl)acetaldehyde as the preferred oxetane-aldehyde for synthetic routes involving acidic deprotections, aqueous workups, or silica gel chromatography. The 3,3-disubstitution pattern sterically shields the oxetane C–O σ* orbital from nucleophilic attack [2], providing a stability margin that 2-substituted or unsubstituted oxetane congeners cannot match. Process chemistry groups should select this compound when designing routes where the oxetane ring must survive multiple synthetic transformations before final deprotection or elaboration.

Quote Request

Request a Quote for 2-(3-Phenyloxetan-3-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.